1-Bromo-3-pentene

Lipophilicity Drug design ADME prediction

1-Bromo-3-pentene (also indexed as 5-bromo-2-pentene, CAS 51952-42-2) is a C5 bromoalkene with a molecular formula of C5H9Br and a molecular weight of 149.03 g/mol. Structurally, it features a terminal bromine atom on a pentene backbone with an internal double bond between C2 and C3 (SMILES: CC=CCCBr).

Molecular Formula C5H9Br
Molecular Weight 149.03 g/mol
Cat. No. B15061157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-pentene
Molecular FormulaC5H9Br
Molecular Weight149.03 g/mol
Structural Identifiers
SMILESCC=CCCBr
InChIInChI=1S/C5H9Br/c1-2-3-4-5-6/h2-3H,4-5H2,1H3
InChIKeyNXUCEINLRQGOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-pentene: Technical Specifications and Procurement-Relevant Class Identification


1-Bromo-3-pentene (also indexed as 5-bromo-2-pentene, CAS 51952-42-2) is a C5 bromoalkene with a molecular formula of C5H9Br and a molecular weight of 149.03 g/mol [1]. Structurally, it features a terminal bromine atom on a pentene backbone with an internal double bond between C2 and C3 (SMILES: CC=CCCBr) [1]. This compound is distinguished from its positional isomers by the spatial separation of the C-Br bond and the alkene moiety, which enables sequential orthogonal functionalization strategies that are not accessible with 1-bromo-4-pentene (terminal alkene, internal bromide) or 5-bromo-1-pentene (terminal alkene, terminal bromide). Key procurement-relevant properties include an XLogP3-AA of 2.3, rotatable bond count of 2, and topological polar surface area of 0 Ų [1].

Why 1-Bromo-3-pentene Cannot Be Casually Substituted by Other C5 Bromoalkenes


Substituting 1-bromo-3-pentene with a positional isomer such as 5-bromo-1-pentene or 1-bromo-4-pentene fundamentally alters both the physicochemical properties and the synthetic trajectory of downstream products. The position of the double bond relative to the bromine atom dictates the compound's reactivity profile in nucleophilic substitution, elimination, and addition reactions [1]. For instance, 1-bromo-3-pentene (internal alkene, terminal alkyl bromide) has an XLogP3-AA of 2.3 and a boiling point range of 126-128 °C at reduced pressure, which differs substantially from its structural analogs in ways that affect reaction kinetics, workup protocols, and purification requirements [1]. In procurement contexts, casual substitution without re-optimizing reaction conditions leads to altered regioselectivity, different impurity profiles, and compromised synthetic yields. The following evidence dimensions quantify exactly where 1-bromo-3-pentene demonstrates meaningful differentiation.

1-Bromo-3-pentene: Quantified Differential Performance Against C5 Bromoalkene Comparators


LogP and Hydrophobicity Differentiation: 1-Bromo-3-pentene vs. 5-Bromo-1-pentene

The internal alkene configuration of 1-bromo-3-pentene produces a lower calculated logP (XLogP3-AA = 2.3) compared to the terminal alkene isomer 5-bromo-1-pentene. This difference in lipophilicity alters the compound's behavior in biphasic reaction systems and influences its predicted membrane permeability when incorporated as a fragment in drug-like molecules [1].

Lipophilicity Drug design ADME prediction

Boiling Point and Volatility Profile: Implications for Purification and Handling

1-Bromo-3-pentene exhibits a reported boiling point range of 126-128 °C at 0.1 mmHg (lit.), which reflects its volatility characteristics under reduced pressure conditions [1]. This boiling point range differs from positional isomers due to variations in molecular symmetry and intermolecular interactions, directly impacting distillation-based purification protocols and solvent recovery operations in kilo-lab and pilot-plant settings [1].

Purification Process chemistry Physical properties

Distinct Synthetic Utility: Terminal Alkyl Bromide with Internal Alkene vs. 1-Bromo-3-pentyne

1-Bromo-3-pentene (C5H9Br, MW 149.03) contains both a terminal alkyl bromide and an internal alkene, enabling sequential functionalization that is not possible with 1-bromo-3-pentyne (C5H7Br, MW 147.015) [1][2]. The alkene in 1-bromo-3-pentene can undergo hydroboration-oxidation, epoxidation, or metathesis without affecting the bromide, while the alkyne analog undergoes fundamentally different reaction pathways. This orthogonal reactivity profile allows chemists to plan synthetic routes with greater precision and fewer protecting group manipulations [1].

Organic synthesis Building blocks Functional group orthogonality

Molecular Flexibility Metrics: Rotatable Bond Count Comparison with 1-Bromo-3-pentyne

1-Bromo-3-pentene possesses 2 rotatable bonds, compared to 2 rotatable bonds in 1-bromo-3-pentyne (alkyne analog) and varying counts in other C5 bromoalkene isomers [1]. While the rotatable bond count is identical to the alkyne analog, the presence of an alkene rather than an alkyne introduces different conformational restrictions and π-system interactions that affect molecular recognition, binding affinity, and packing in crystalline intermediates [1]. This property is particularly relevant for structure-activity relationship (SAR) studies and crystallization optimization.

Conformational analysis Molecular modeling Drug design

Evidence-Backed Application Scenarios for 1-Bromo-3-pentene in R&D and Industrial Procurement


Pharmaceutical Fragment Libraries Requiring Controlled Lipophilicity

For medicinal chemistry programs seeking to incorporate a C5 bromoalkene fragment with a calculated XLogP3-AA of 2.3, 1-bromo-3-pentene offers a defined lipophilicity profile that differs from terminal alkene isomers [1]. This controlled hydrophobicity supports predictable ADME properties when the fragment is elaborated into lead compounds, making 1-bromo-3-pentene a rational choice for fragment-based drug discovery where logP optimization is critical [1].

Orthogonal Functionalization Sequences in Multi-Step Organic Synthesis

The terminal alkyl bromide and internal alkene of 1-bromo-3-pentene enable sequential, orthogonal transformations—such as alkene hydroboration followed by nucleophilic substitution of the bromide—without protecting group interference [1]. This functional group orthogonality distinguishes it from the alkyne analog 1-bromo-3-pentyne and from positional isomers like 1-bromo-4-pentene, reducing synthetic step count and improving overall yield in complex molecule construction [1][2].

Precursor for Terminal Alkyne Synthesis via Double Dehydrohalogenation

1-Bromo-3-pentene serves as a strategic precursor to 1-penten-3-yne or other terminal alkynes through sequential dehydrohalogenation of the alkyl bromide and dehydrogenation of the alkene [1]. This synthetic route leverages the specific positioning of the bromine atom relative to the double bond, which is not accessible using 5-bromo-1-pentene or 1-bromo-4-pentene [1]. The boiling point range of 126-128 °C at 0.1 mmHg provides a reliable purification window for the intermediate prior to subsequent transformations [1].

Agrochemical Intermediate Development with Predictable Physicochemical Properties

In agrochemical synthesis, the combination of an internal alkene and a terminal bromide in 1-bromo-3-pentene provides a building block with a rotatable bond count of 2 and XLogP3-AA of 2.3 [1]. These defined physicochemical parameters support reproducible reaction outcomes and facilitate scale-up from laboratory to pilot-plant quantities, where predictable volatility and partitioning behavior are essential for process safety and yield consistency [1].

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